molecular formula C18H24F2N2O4 B6964093 [2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone

[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone

Cat. No.: B6964093
M. Wt: 370.4 g/mol
InChI Key: HZJCVTPMUDCQIQ-UHFFFAOYSA-N
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Description

[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone is a complex organic compound that features a morpholine ring substituted with a difluoromethoxyphenyl group and an ethylmorpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with morpholine derivatives under specific conditions to form the final product. Key steps include:

    Preparation of Difluoromethoxyphenyl Intermediate:

    Formation of Morpholine Derivatives: The morpholine ring is synthesized through cyclization reactions involving amino alcohols and appropriate reagents.

    Coupling Reactions: The final step involves coupling the difluoromethoxyphenyl intermediate with the morpholine derivatives under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or morpholine nitrogen.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may confer specific biological activities, making it a candidate for the development of new drugs, particularly in the areas of oncology and neurology.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The difluoromethoxy group and morpholine rings play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenylmethanone
  • 2-[3-(Difluoromethoxy)phenyl]-4-[1-(2-furyl)ethyl]morpholine
  • 2-(4-Morpholinyl)phenylmethanone

Uniqueness

Compared to similar compounds, [2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone is unique due to the presence of both difluoromethoxy and ethylmorpholinyl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O4/c1-2-21-6-8-24-12-15(21)17(23)22-7-9-25-16(11-22)13-4-3-5-14(10-13)26-18(19)20/h3-5,10,15-16,18H,2,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJCVTPMUDCQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1C(=O)N2CCOC(C2)C3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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